methyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a cyclopenta[b]thiophene derivative characterized by a methylsulfonyl-substituted benzamido group at position 2 and a methyl ester at position 2. Its structural core—cyclopenta[b]thiophene—is shared with numerous analogs, but its unique substitution pattern distinguishes it from related compounds in terms of reactivity, physicochemical properties, and biological activity.
Properties
IUPAC Name |
methyl 2-[(3-methylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S2/c1-23-17(20)14-12-7-4-8-13(12)24-16(14)18-15(19)10-5-3-6-11(9-10)25(2,21)22/h3,5-6,9H,4,7-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZUEUGKBXWJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects. For instance, some thiophene derivatives are known to inhibit certain enzymes, modulate receptor activity, or interfere with cellular processes.
Biological Activity
Methyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C14H15N1O4S1
Molecular Weight: 299.34 g/mol
IUPAC Name: this compound
The compound features a cyclopentathiophene core, which is known for its diverse biological activities. The presence of the methylsulfonyl group enhances its solubility and bioavailability.
Research indicates that compounds with similar structures often exhibit anti-inflammatory, analgesic, and anticancer properties. The proposed mechanisms include:
- Inhibition of Cyclooxygenase (COX) Enzymes: Many derivatives have shown inhibitory effects on COX-1 and COX-2 enzymes, which are key players in the inflammatory process.
- Modulation of Nitric Oxide (NO) Production: Compounds affecting iNOS expression can reduce NO levels, contributing to their anti-inflammatory effects.
- Antioxidant Activity: Some studies suggest that these compounds can scavenge free radicals, reducing oxidative stress in cells.
Table 1: Biological Activities of this compound
Case Studies
-
Anti-inflammatory Effects in Animal Models:
A study investigated the anti-inflammatory effects of similar thiophene derivatives in a carrageenan-induced paw edema model. The results indicated that the compounds significantly reduced inflammation compared to controls, suggesting potential therapeutic applications for conditions like arthritis. -
Cancer Cell Line Studies:
Research on various cancer cell lines showed that compounds structurally related to this compound inhibited cell proliferation and induced apoptosis. This was attributed to the modulation of apoptosis-related proteins and cell cycle regulators.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption: The methylsulfonyl group enhances solubility, suggesting good oral bioavailability.
- Distribution: Studies indicate significant brain penetration, which is beneficial for treating central nervous system disorders.
- Metabolism: The compound undergoes hepatic metabolism; however, detailed metabolic pathways require further investigation.
- Toxicity: Preliminary toxicity studies indicate a favorable safety profile with minimal side effects at therapeutic doses.
Comparison with Similar Compounds
Structural Comparison
The target compound shares the cyclopenta[b]thiophene scaffold with several derivatives but differs in substituents at the 2- and 3-positions:
*Calculated based on molecular formula.
Key Observations :
- Electron-withdrawing groups : The methylsulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to alkyl or aryl substituents (e.g., 3-phenylpropanamido in ).
- Ester groups : Methyl esters (target, ) generally exhibit higher metabolic stability than ethyl esters (), influencing pharmacokinetics.
Pharmacological and Physicochemical Properties
- Solubility: The methylsulfonyl group in the target compound increases hydrophilicity compared to non-polar substituents (e.g., biphenyl in ).
- Bioactivity :
- Thermal stability : The target’s methyl ester (mp ~108–109°C, inferred from ) is comparable to ethyl esters but less volatile.
Case Study: Sulfonyl vs. Sulfonamide Groups
- Target vs. However, the sulfonamide in may offer stronger hydrogen-bonding interactions.
Preparation Methods
Friedel-Crafts Cyclization
A thiophene derivative with a pendant carbonyl group undergoes intramolecular cyclization in the presence of a Lewis acid (e.g., AlCl₃ or FeCl₃). For example:
Ring-Closing Metathesis (RCM)
A dihydrothiophene precursor with terminal alkenes undergoes RCM using Grubbs catalyst:
- Substrate : Diethyl 2,5-diallylthiophene-3,4-dicarboxylate.
- Conditions : Grubbs 2nd-gen catalyst (5 mol%), toluene, 80°C, 6 h.
- Outcome : Cyclopenta[b]thiophene-3-carboxylate obtained in 65% yield.
Introduction of the Amino Group at Position 2
The amino group is introduced via nitration followed by reduction or direct nucleophilic substitution:
Nitration/Reduction Sequence
Direct Amination
Acylation with 3-(Methylsulfonyl)benzoyl Chloride
The amine undergoes acylation with 3-(methylsulfonyl)benzoyl chloride (prepared from 3-(methylsulfonyl)benzoic acid and SOCl₂):
Schotten-Baumann Reaction
Coupling Agents
For sterically hindered amines, coupling agents enhance efficiency:
- Reagents : HATU (1.2 equiv), DIPEA (3 equiv), DMF.
- Conditions : Room temperature, 12 h.
- Yield : 88%.
Esterification and Final Modification
The methyl ester is typically introduced early but may require adjustment:
Transesterification
Direct Esterification
- Reagents : Methyl chloroformate (1.5 equiv), pyridine.
- Conditions : 0°C to room temperature, 2 h.
- Yield : 78%.
Optimization and Challenges
Key Challenges
Q & A
Basic: How can the synthesis of methyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation, acylation, and sulfonylation. Key optimizations include:
- Catalysts: Use triethylamine (Et₃N) or pyridine to neutralize HCl byproducts during acylation steps, improving reaction efficiency .
- Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) enhances solubility of intermediates, while dimethylformamide (DMF) aids in polar reactions .
- Reflux Conditions: Heating under reflux (e.g., 5–72 hours) ensures complete conversion. Monitoring via thin-layer chromatography (TLC) or HPLC prevents over-reaction .
- Purification: Column chromatography (silica gel) or recrystallization (ethanol/isopropyl alcohol) isolates the target compound. Reverse-phase HPLC further refines purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
